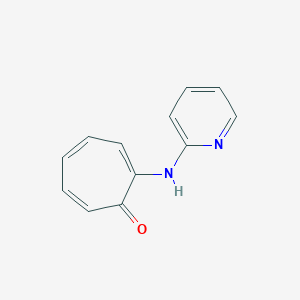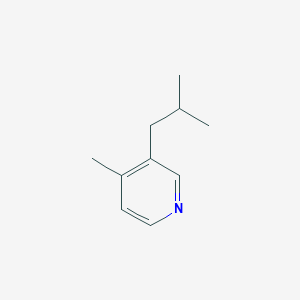
3-Isobutyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-4-methylpyridine (IBMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor, and it is commonly used as a flavoring agent in the food industry. IBMP has also been the subject of scientific research due to its potential therapeutic properties. In
科学研究应用
3-Isobutyl-4-methylpyridine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. 3-Isobutyl-4-methylpyridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 3-Isobutyl-4-methylpyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various metabolic processes in the body.
生化和生理效应
3-Isobutyl-4-methylpyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Isobutyl-4-methylpyridine has also been shown to reduce the levels of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. In addition, 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, 3-Isobutyl-4-methylpyridine has some limitations. It has a strong odor that can be unpleasant to work with, and it can be toxic if ingested or inhaled. It is also not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-Isobutyl-4-methylpyridine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 3-Isobutyl-4-methylpyridine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis in cancer cells and may be able to be used as a chemotherapeutic agent. Finally, 3-Isobutyl-4-methylpyridine may have potential applications in the food industry as a flavoring agent or preservative. Further research is needed to explore these and other potential applications of 3-Isobutyl-4-methylpyridine.
Conclusion
In conclusion, 3-Isobutyl-4-methylpyridine (3-Isobutyl-4-methylpyridine) is a chemical compound that has potential therapeutic properties. Its synthesis method involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst. 3-Isobutyl-4-methylpyridine has been studied for its anti-inflammatory, analgesic, and anti-cancer effects, as well as its potential use in the treatment of neurodegenerative disorders. Its mechanism of action involves the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments, but it also has some limitations. Finally, there are several future directions for research on 3-Isobutyl-4-methylpyridine, including its potential use in the treatment of cancer and neurodegenerative disorders.
合成方法
The synthesis of 3-Isobutyl-4-methylpyridine involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 80-100°C and yields 3-Isobutyl-4-methylpyridine as the main product. The purity of the product can be improved by using various purification techniques such as distillation and recrystallization.
属性
CAS 编号 |
110823-92-2 |
|---|---|
产品名称 |
3-Isobutyl-4-methylpyridine |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
4-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-5,7-8H,6H2,1-3H3 |
InChI 键 |
SQPJNTCVTSMUDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)CC(C)C |
规范 SMILES |
CC1=C(C=NC=C1)CC(C)C |
同义词 |
Pyridine, 4-methyl-3-(2-methylpropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



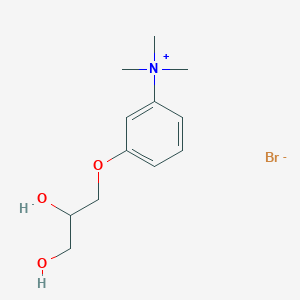
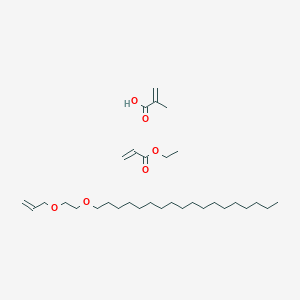
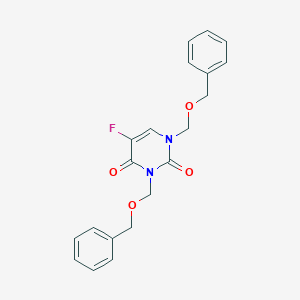
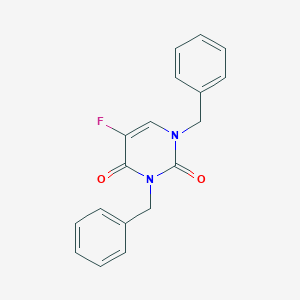
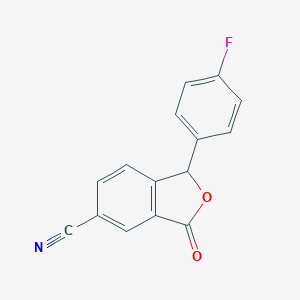
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
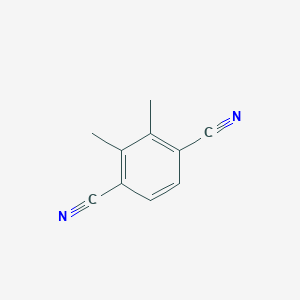

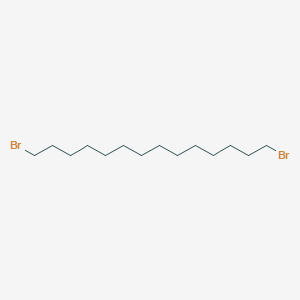
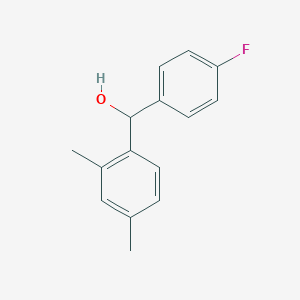

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)

